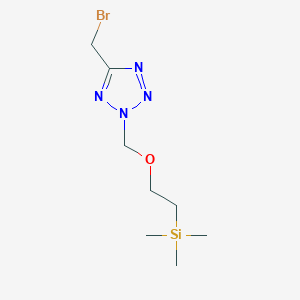

5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole

Description

Properties

IUPAC Name |

2-[[5-(bromomethyl)tetrazol-2-yl]methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrN4OSi/c1-15(2,3)5-4-14-7-13-11-8(6-9)10-12-13/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKCNSQWTJOBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1N=C(N=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrN4OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition for Tetrazole Formation

The tetrazole ring is typically constructed via a [3+2] cycloaddition between hydrazoic acid (HN₃) and nitriles. This method, pioneered by Hantzsch and Vagt in 1901, remains widely used:

-

Substrate : Acetonitrile derivatives.

-

Conditions : Sodium azide (NaN₃), ammonium chloride (NH₄Cl), and dimethylformamide (DMF) at 100°C for 12 h.

-

Yield : 60–85% for monosubstituted tetrazoles.

For 2H-tetrazoles, regioselectivity is achieved using Lewis acids (e.g., ZnBr₂) to favor the 2-isomer.

Introduction of the SEM Protecting Group

Alkylation with SEM Chloride

The SEM group is introduced via alkylation of the tetrazole nitrogen using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions:

-

Reagents : SEM-Cl (1.2 equiv), NaOH (2.0 equiv).

-

Solvent : Dry DMF at 0°C → RT.

-

Reaction Time : 2–4 h.

-

Workup : Partition between ethyl acetate and water; silica gel chromatography (hexanes:EtOAc = 60:1).

-

Yield : 70–85% (varies with tetrazole substrate).

Key Considerations :

-

Excess base ensures deprotonation of the tetrazole nitrogen, facilitating alkylation.

-

SEM-Cl is moisture-sensitive; reactions require anhydrous conditions.

Bromomethyl Functionalization

Bromination of a Preexisting Methyl Group

The bromomethyl group is introduced via radical bromination of a methyl-substituted tetrazole intermediate using N-bromosuccinimide (NBS):

Protocol from Biphenyl-Tetrazole Analogues :

-

Substrate : 5-Methyl-2-SEM-2H-tetrazole.

-

Brominating Agent : NBS (1.1 equiv).

-

Solvent : CCl₄ or CH₂Cl₂.

-

Conditions : Radical initiation via UV light or azobisisobutyronitrile (AIBN) at 60°C.

-

Yield : 50–65%.

Side Reactions :

-

Over-bromination to CHBr₂ or CBr₃.

-

Competing SEM group cleavage under prolonged heating.

Alternative Pathways and Comparative Analysis

Direct Bromomethylation via Alkylation

An alternative approach involves alkylating the tetrazole with bromomethylating agents (e.g., dibromomethane), though this is less common due to selectivity issues:

Example from Pyridine-Tetrazole Systems :

-

Reagents : Dibromomethane (2.0 equiv), K₂CO₃.

-

Solvent : THF, 0°C → RT.

-

Yield : <30% (low regioselectivity).

Comparison of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| SEM Protection + Bromination | NBS, CCl₄, light | 50–65% | High purity | Radical side reactions |

| Direct Alkylation | Dibromomethane, THF | <30% | One-step | Poor regioselectivity |

| Stepwise Functionalization | SEM-Cl → NBS | 60–70% | Controlled reactivity | Multi-step, time-consuming |

Optimization Strategies and Challenges

Enhancing Bromination Efficiency

SEM Group Stability

-

Acidic Conditions : SEM is labile under strong acids (e.g., TFA), limiting post-bromination deprotection options.

-

Thermal Sensitivity : Prolonged heating (>80°C) leads to SEM cleavage; reactions are best conducted at ≤60°C.

Applications and Derivatives

The bromomethyl group enables diverse transformations:

-

Suzuki Coupling : With aryl boronic acids to form biaryl structures.

-

Nucleophilic Substitution : Reaction with amines or thiols for drug conjugate synthesis.

-

Conversion to 5-(4'-bromomethylbiphenyl)-1-trityltetrazole, a precursor to antihypertensive agents like Losartan.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative of the tetrazole.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including 5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole, have been studied for their antimicrobial properties. Research indicates that tetrazoles exhibit significant antibacterial and antifungal activities. For instance, a series of tetrazole compounds were synthesized and tested against various strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 100 μg/mL |

| Other Tetrazole Derivative | Escherichia coli | 125 μg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has also been explored. Compounds were evaluated using carrageenan-induced paw edema models in rats, where several tetrazole derivatives demonstrated significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Tetrazole Derivatives

| Compound | ED50 (μmol) | Comparison Standard |

|---|---|---|

| This compound | 9.84 | Indomethacin |

| Other Tetrazole Derivative | 8.50 | Indomethacin |

Anticancer Research

Tetrazoles are being investigated for their role in cancer therapeutics. Recent studies have indicated that certain tetrazole derivatives can act as inhibitors of specific cancer cell lines, showcasing their potential as anticancer agents .

Polymer Chemistry

In material science, tetrazoles are utilized to enhance the properties of polymers. The incorporation of tetrazole moieties into polymer backbones can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Table 3: Properties of Tetrazole-Modified Polymers

| Polymer Type | Modification | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | Tetrazole Inclusion | 250 |

| Polycarbonate | Tetrazole Inclusion | 230 |

Herbicidal Activity

Research has shown that certain tetrazole derivatives possess herbicidal properties, making them candidates for developing new herbicides. Studies indicate that these compounds can effectively inhibit the growth of various weed species while being less toxic to crops .

Table 4: Herbicidal Efficacy of Tetrazoles

| Compound | Target Weed Species | Effective Concentration (EC) |

|---|---|---|

| This compound | Amaranthus retroflexus | 50 g/ha |

| Other Tetrazole Derivative | Echinochloa crus-galli | 75 g/ha |

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The bromomethyl group can act as an electrophile, while the tetrazole ring can participate in coordination with metal ions or hydrogen bonding.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Insights :

- Bromomethyl vs. Bromophenyl : Compound A’s bromomethyl group enables alkylation or nucleophilic substitution, while bromophenyl derivatives (e.g., ) are tailored for aryl couplings .

- SEM vs. Trimethylsilyl : The SEM group in Compound A provides superior stability compared to direct trimethylsilyl substituents () due to its ether linkage, which resists premature deprotection .

Stability and Handling

- SEM Protection : Compound A’s SEM group is stable under basic conditions (e.g., Et3N/THF in ) but cleavable with HCl/MeOH, offering a strategic advantage over trimethylsilyl () or trityl groups () .

- Thermal Stability : Tetrazoles with aromatic substituents (e.g., 5-(4-methylphenyl)-2H-tetrazole in ) exhibit higher thermal stability but lower synthetic versatility due to the lack of reactive bromine .

Pharmacological Relevance

- Benzoxazole-Tetrazole Hybrids (): Demonstrated anti-inflammatory and antimicrobial activities, suggesting that Compound A’s bromomethyl group could be functionalized into bioactive analogs .

- Biphenyl-Tetrazoles (): Key intermediates in antihypertensive drugs (e.g., candesartan), underscoring the therapeutic relevance of bromomethyl-tetrazole scaffolds .

Biological Activity

5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from diverse studies and highlighting key data tables and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse reactivity and biological properties. The bromomethyl group and the trimethylsilyl ether contribute to its physicochemical characteristics, influencing solubility and bioavailability.

Molecular Formula

- Molecular Formula : C₉H₁₃BrN₄O₂Si

| Property | Value |

|---|---|

| Molecular Weight | 292.19 g/mol |

| Solubility | Soluble in DMSO |

| pKa | Weakly acidic (approx. -3) |

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines.

- In vitro Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant antibacterial activity against several pathogenic bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics such as ciprofloxacin.

| Bacteria Tested | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The biological activity of tetrazole derivatives often relates to their ability to interact with specific biological targets. For example, tetrazoles can act as inhibitors of enzymes involved in cell proliferation pathways.

- Enzyme Inhibition :

Study on Tetrazole Derivatives

A comprehensive study synthesized various tetrazole derivatives, including the compound of interest, and evaluated their biological activities. The results indicated that modifications at the bromomethyl position significantly influenced anticancer activity.

Q & A

Q. How is 5-(Bromomethyl)-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-tetrazole synthesized, and what are the critical steps to ensure regioselectivity?

The synthesis typically involves two key steps: (1) introducing the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to the tetrazole ring to prevent unwanted side reactions, and (2) bromomethylation at the 5-position. The SEM group is introduced via reaction with SEM chloride under basic conditions (e.g., NaH in DMF). Bromination is achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to ensure regioselective substitution at the methyl position. Monitoring reaction progress via TLC and purification via column chromatography are critical to isolate the desired product .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H and 13C NMR : Key signals include the SEM group’s trimethylsilyl protons (δ ~0.1 ppm) and the ethoxy methylene protons (δ ~3.5–5.5 ppm). The bromomethyl group appears as a singlet near δ ~4.3–4.5 ppm.

- FT-IR : Peaks at ~2100–2200 cm⁻¹ confirm the tetrazole ring, while Si–C and C–Br stretches appear at ~1250 cm⁻¹ and ~650 cm⁻¹, respectively.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion and isotopic pattern consistent with bromine .

Q. In what types of biochemical studies is this compound commonly utilized as an intermediate?

It serves as a versatile intermediate in synthesizing angiotensin II receptor antagonists (e.g., olmesartan derivatives) due to the bromomethyl group’s reactivity in nucleophilic substitutions. It is also used to prepare enzyme probes (e.g., for monoacylglycerol lipase) and receptor ligands (e.g., 5-HT1D antagonists) .

Q. What are the recommended storage conditions to prevent degradation?

Store at –20°C under inert gas (argon or nitrogen) in anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the SEM group. Desiccate to minimize moisture exposure, which can lead to deprotection or bromine displacement .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of SEM-protected tetrazole intermediates?

- Radical Initiation Control : Use AIBN at 60–80°C to ensure controlled radical generation, minimizing over-bromination.

- Solvent Selection : Non-polar solvents (e.g., CCl₄) reduce polar byproduct formation.

- Purification : Sequential washing with sodium thiosulfate removes excess bromine, followed by silica gel chromatography to isolate the product .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitutions compared to other leaving groups?

The bromomethyl group exhibits higher electrophilicity than chloromethyl analogs due to bromine’s polarizability, enabling faster SN2 reactions with nucleophiles (e.g., amines, thiols). However, competing elimination (E2) can occur under strong basic conditions, requiring careful pH control. Comparative kinetic studies show ~3x faster substitution rates for Br vs. Cl derivatives .

Q. What analytical methods assess the hydrolytic stability of the SEM-protected tetrazole under physiological conditions?

- HPLC-MS : Monitor degradation products (e.g., free tetrazole or SEM-alcohol) in buffer solutions (pH 7.4, 37°C).

- Kinetic Studies : Measure half-life (t½) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

- NMR Stability Assays : Track SEM group integrity via 1H NMR in D₂O over 24–72 hours .

Q. How can 2D NMR techniques resolve structural ambiguities in tetrazole derivatives?

Q. What mechanistic insights exist for SEM deprotection under acidic conditions?

Deprotection involves cleavage of the SEM ether via trifluoroacetic acid (TFA)-catalyzed hydrolysis. The mechanism proceeds through oxonium ion formation, followed by nucleophilic attack by water. Studies show that electron-withdrawing groups (e.g., bromomethyl) accelerate deprotection by stabilizing the intermediate carbocation .

Q. How can researchers reconcile discrepancies in reported bromomethylation yields across studies?

Yield variations (40–85%) arise from differences in:

- Catalyst Loading : Higher AIBN concentrations (>1 mol%) may accelerate side reactions.

- Reaction Time : Prolonged heating (>12 hours) promotes decomposition.

- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates. Standardizing protocols (e.g., 0.5 mol% AIBN, 8 hours) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.